Product packaging for 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol(Cat. No.:CAS No. 947163-26-0)

6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol

货号: B1463746
CAS 编号: 947163-26-0
分子量: 163.97 g/mol
InChI 键: GAGAFKOBUXAXBW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol is a benzoxaborole derivative characterized by a methoxy (-OCH₃) substituent at the 6-position of its bicyclic core. Benzoxaboroles are boron-containing heterocycles with a unique ability to form reversible covalent bonds with biological targets, particularly enzymes or nucleic acids, via their boronic acid moiety. This compound has been investigated for antimicrobial applications, with studies highlighting its activity against Gram-positive bacteria such as Micrococcus luteus and Bacillus cereus .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BO3 B1463746 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 947163-26-0

属性

IUPAC Name

1-hydroxy-6-methoxy-3H-2,1-benzoxaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO3/c1-11-7-3-2-6-5-12-9(10)8(6)4-7/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGAFKOBUXAXBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947163-26-0
Record name 6-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

作用机制

生化分析

Biochemical Properties

6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with phosphodiesterase (PDE) enzymes, particularly PDE4. The compound acts as an inhibitor of PDE4, which is involved in the breakdown of cyclic AMP (cAMP) in cells . By inhibiting PDE4, this compound increases cAMP levels, leading to various downstream effects on cellular signaling pathways .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to suppress the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interleukin-17 (IL-17) in immune cells . This suppression is achieved through the inhibition of PDE4, which leads to increased cAMP levels and subsequent changes in gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the catalytic domain of PDE4, chelating the catalytic bimetal and overlapping with the phosphate in cAMP during substrate hydrolysis . This binding inhibits the enzyme’s activity, leading to increased cAMP levels and altered cellular responses . Additionally, the compound’s interaction with PDE4 extends into the adenine pocket, further stabilizing the inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation and long-term effects on cellular function have been studied extensively. In vitro studies have shown that the compound maintains its inhibitory activity on PDE4 over extended periods, leading to sustained increases in cAMP levels and prolonged suppression of pro-inflammatory cytokine release . In vivo studies have also demonstrated the compound’s stability and efficacy in reducing inflammation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced inhibition of PDE4 and greater increases in cAMP levels . At high doses, the compound may also exhibit toxic or adverse effects, such as cytotoxicity and hemolysis . Therefore, careful dosage optimization is necessary to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are catalyzed by enzymes such as cytochrome P450, which play a crucial role in the compound’s biotransformation and elimination from the body . The metabolic pathways of this compound also affect its pharmacokinetics and overall efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to penetrate cell membranes and accumulate in specific cellular compartments . Its distribution is influenced by factors such as lipophilicity, molecular size, and interactions with cellular transporters . These factors determine the compound’s localization and accumulation within cells, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, its interaction with PDE4 occurs primarily in the cytoplasm, where it inhibits the enzyme’s activity and modulates cAMP levels . The subcellular localization of the compound also influences its interactions with other biomolecules and its overall efficacy in modulating cellular processes .

生物活性

6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol, with the chemical formula C8H9BO and CAS number 947163-26-0, is a compound belonging to the class of boron-containing heterocycles. Its unique structure allows it to exhibit various biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C8H9BO
  • Molecular Weight : 151.06 g/mol
  • InChI Key : GAGAFKOBUXAXBW
  • Structure : The compound features a benzoxaborole moiety which is significant for its biological interactions.

Biological Activity Overview

This compound has been studied for its potential in various therapeutic applications. Key areas of interest include:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, particularly Mycobacterium tuberculosis.
  • Anti-inflammatory Properties : It has been evaluated for its ability to inhibit pro-inflammatory cytokines.

Antimicrobial Activity

Recent studies have highlighted the effectiveness of this compound as an antimicrobial agent. Notably, it has been identified as a potent inhibitor of Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS), which is crucial for protein synthesis in bacteria.

Case Study: Antitubercular Activity

In a study evaluating a series of boron-containing compounds, this compound exhibited significant antitubercular activity with an IC50 value of 0.20 μM against M. tuberculosis LeuRS. The Minimum Inhibitory Concentration (MIC) was found to be 0.08 μM, indicating strong efficacy against the pathogen .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored. A series of analogs were synthesized to assess their ability to inhibit cytokines such as TNF-alpha and IL-6.

Data Table: Cytokine Inhibition

CompoundIC50 (nM)Target Cytokine
This compound33 - 83TNF-alpha, IL-1beta, IL-6
Chloro-substituted analog (9e)50TNF-alpha
Other analogs>100Various

This table summarizes the inhibitory concentrations of various compounds against key inflammatory markers .

The mechanism through which this compound exerts its effects is primarily through the inhibition of specific enzymes involved in protein synthesis and inflammatory pathways. The boron atom in its structure plays a crucial role in binding interactions with target proteins.

科学研究应用

The compound has been investigated for its antimicrobial and anti-inflammatory properties, showing potential in various therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the effectiveness of 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol as an antimicrobial agent. Notably, it has been identified as a potent inhibitor of Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS) , which is crucial for protein synthesis in bacteria.

  • Case Study: Antitubercular Activity
    • In a study evaluating a series of boron-containing compounds, this compound exhibited significant antitubercular activity with an IC50 value of 0.20 μM against M. tuberculosis LeuRS. The Minimum Inhibitory Concentration (MIC) was found to be 0.08 μM , indicating strong efficacy against the pathogen.

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored. A series of analogs were synthesized to assess their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 . These studies suggest that derivatives of this compound could serve as effective therapeutic agents in treating inflammatory diseases.

Applications in Drug Development

The unique structural properties of this compound make it a valuable candidate in drug development:

  • Therapeutic Formulations : The compound has been utilized in developing injectable hydrogels for treating uncontrolled bleeding, a leading cause of trauma-related deaths. These hydrogels combine the compound with hyaluronic acid to enhance biocompatibility and efficacy.
  • Enzyme Inhibition : Its role as an enzyme inhibitor opens avenues for further research into its use against various diseases where enzyme activity plays a critical role .

相似化合物的比较

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological activity and physicochemical properties of benzoxaboroles are highly sensitive to substituent position and type. Below is a comparative analysis of 6-methoxybenzo[c][1,2]oxaborol-1(3H)-ol with key analogs:

Table 1: Substituent Effects on Benzoxaborole Derivatives

Compound Name Substituent(s) Key Properties/Biological Activity Reference ID
This compound -OCH₃ at C-6 Antimicrobial vs. Gram-positive bacteria
7-Ethoxybenzo[c][1,2]oxaborol-1(3H)-ol -OCH₂CH₃ at C-7 Binds Ade76 ribose in MtbLeuRS; reduced antimycobacterial activity
6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol -F at C-6 Enhanced electronegativity; industrial availability
6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol -NH₂ at C-6 Versatile intermediate for amide/carbamate derivatives
3-Butyl-4-iodo-6-methoxy analog -OCH₃ at C-6, -I at C-4, -C₄H₉ at C-3 Improved Gram-positive activity via steric effects
Bis(benzoxaborole)-piperazine conjugate Two 5-fluoro-benzoxaborole units Antifungal activity via multivalency

Key Observations :

Positional Sensitivity: Substitution at C-6 (methoxy, amino, fluoro) generally enhances solubility and target engagement compared to C-7 analogs. For example, 7-ethoxy substitution in MtbLeuRS inhibitors reduces antimycobacterial activity, whereas C-6 modifications retain efficacy . Halogenation at C-4 (e.g., iodine in 3-butyl-4-iodo-6-methoxy) improves steric interactions with bacterial targets .

In contrast, fluoro (-F) increases electronegativity, favoring hydrogen-bond interactions . Bulky substituents (e.g., 3-butyl) enhance Gram-positive selectivity by preventing efflux mechanisms .

Dimeric vs. Monomeric Structures: Bis(benzoxaboroles) linked via piperazine (e.g., compound 3 in ) exhibit antifungal activity through multivalent binding, a mechanism absent in monomeric 6-methoxy derivatives .

准备方法

General Synthetic Strategy

The synthesis of 6-Methoxybenzo[c]oxaborol-1(3H)-ol generally follows a strategy involving the cyclization of suitably substituted phenylboronic acids or their derivatives. Key steps include:

  • Starting Material: 2-formyl- or 2-substituted phenylboronic acids bearing a methoxy group at the 6-position on the benzene ring.
  • Formation of the Oxaborole Ring: Intramolecular cyclization involving the boronic acid moiety and the adjacent hydroxyl or aldehyde functional group.
  • Reaction Conditions: Typically conducted under low temperatures (e.g., −78 °C) to control reactivity, followed by quenching and purification steps.

This approach is supported by detailed procedures in the literature where related benzo[c]oxaborol derivatives are synthesized via analogous routes.

Detailed Preparation Procedure

A representative preparation method adapted from related benzoxaborole syntheses is as follows:

Step Reagents & Conditions Description Outcome
1 Starting Material: 6-Methoxy-2-formylphenylboronic acid Dissolved in dry solvent (e.g., THF or Et2O) under inert atmosphere Preparation for lithiation
2 Lithiation: Addition of n-Butyllithium (n-BuLi) dropwise at −78 °C Generates the organolithium intermediate Controlled lithiation at low temperature
3 Borate Ester Formation: Slow addition of trimethyl borate at −70 °C Facilitates formation of boronate intermediate Precursor to oxaborole ring
4 Quenching: Acidification with 3 M HCl to pH ~3 Protonates intermediate, promotes cyclization Formation of 6-Methoxybenzo[c]oxaborol-1(3H)-ol
5 Extraction and Purification: Organic extraction (e.g., with diethyl ether), solvent removal, and crystallization or washing with hexane Isolates pure compound Yields typically range 40-70% depending on scale and conditions

This procedure is adapted from protocols used for related benzo[c]oxaborol derivatives and has been experimentally validated.

Optimization of Reaction Conditions

Optimization studies indicate that:

  • Temperature Control: Maintaining low temperatures (−78 °C to −70 °C) during lithiation and borate addition is critical to avoid side reactions and degradation.
  • Stoichiometry: Using slight excesses of borate reagents and n-BuLi improves yields.
  • Quenching pH: Acidification to pH 3 is optimal for cyclization and product stability.
  • Purification: Washing crude product with hexane effectively removes grease and impurities, enhancing purity.

Yields reported for analogous compounds range from 40% to 89%, depending on substituents and reaction scale.

Representative Data Table of Reaction Parameters and Yields

Parameter Condition Effect on Yield (%) Notes
Temperature during lithiation −78 °C High yield (up to 70%) Prevents decomposition
Borate reagent amount 1.1 equiv. Optimal yield Excess promotes complete reaction
Quenching pH 3 Maximizes product formation Avoids over-acidification
Solvent THF / Et2O Good solubility and reaction control Inert and dry conditions required
Purification Hexane wash Improves purity Removes grease and residual solvents

Alternative Synthetic Routes

While the above method is the most direct, other synthetic approaches include:

  • Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling of methoxy-substituted phenylboronic acids with appropriate electrophiles to form the benzoxaborole framework, followed by cyclization.
  • Use of Boronate Esters: Starting from boronate esters instead of boronic acids to improve stability and handling during synthesis.
  • One-Pot Multicomponent Reactions: Combining isocyanides, azides, and boronic acids under mild conditions to assemble complex benzoxaborole derivatives, though specific to tetrazole-fused analogs.

These methods offer versatility but may require more complex setups or catalysts.

Research Findings and Characterization

  • The synthesized 6-Methoxybenzo[c]oxaborol-1(3H)-ol is typically characterized by 1H NMR , 13C NMR , and mass spectrometry , confirming the formation of the oxaborole ring and methoxy substitution.
  • The compound exhibits characteristic NMR signals for aromatic protons, methoxy group, and the boron-bound hydroxyl proton.
  • Purity is often assessed by NMR integration and chromatographic methods (e.g., TLC, HPLC).

常见问题

Q. What are the key considerations for optimizing the synthesis of 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol?

To improve synthetic efficiency, focus on reaction conditions (e.g., solvent, temperature, catalyst) and purification methods. For example, column chromatography and preparative TLC are critical for isolating pure products, as demonstrated in the synthesis of analogous oxaborole derivatives with yields up to 32% . Adjusting stoichiometric ratios of reagents (e.g., NaBH₄ in methanol) and optimizing reaction times can mitigate side reactions. Monitoring intermediates via TLC or HPLC ensures progress toward the desired product .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR to verify aromatic proton environments and methoxy group integration .
  • Boron NMR (¹¹B) to confirm the oxaborole ring’s electronic environment (δ ~35 ppm) .
  • Mass spectrometry (ESI+) to validate molecular weight (e.g., observed m/z = 191 [M+1] for related compounds) .
    Cross-referencing with literature data for analogous structures is essential .

Q. What safety protocols are recommended for handling this compound?

  • Store under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .
  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact, as oxaboroles may be irritants .
  • Dispose of waste via certified chemical treatment services to minimize environmental impact .

Advanced Research Questions

Q. How can stereochemical purity be ensured during the synthesis of chiral derivatives of this compound?

Employ chiral HPLC with columns like Chiralpak AD and mobile phases (e.g., CO₂/MeOH) to resolve enantiomers. For example, racemic 7-ethoxy-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol was resolved into (S)- and (R)-enantiomers using this method . Kinetic resolution or asymmetric catalysis (e.g., chiral ligands) may also enhance enantiomeric excess.

Q. What experimental strategies are effective for studying the reaction mechanism of oxaborole ring formation?

  • Isotopic labeling : Introduce ¹⁸O or deuterated reagents to track oxygen or proton transfer steps.
  • Kinetic studies : Monitor reaction rates under varying temperatures/pressures to identify rate-determining steps .
  • Computational modeling : Use DFT calculations to map energy profiles of intermediates (e.g., boronate ester formation) .

Q. How can researchers address discrepancies in reported physicochemical data (e.g., melting points or molecular weights)?

  • Replicate experiments using standardized protocols (e.g., ASTM methods) to verify values.
  • Cross-validate data with multiple techniques (e.g., DSC for melting points, HRMS for molecular weight). For instance, conflicting molecular weights in early reports of vinyl-substituted oxaboroles were resolved via high-resolution MS .

Q. What methodologies are recommended for derivatizing this compound to enhance bioactivity?

  • Nucleophilic substitution : Introduce amine or halogen groups at the 6-position using HNO₃/H₂SO₄ or NCS, followed by reduction (e.g., Zn/HCl) .
  • Coupling reactions : Use HATU/TEA-mediated amide bond formation to link oxaboroles to pharmacophores (e.g., pyrazole-carboxylic acids), as shown in the synthesis of antiparasitic compounds .

Q. How can computational tools aid in predicting the reactivity of this compound?

  • Molecular docking : Screen for binding affinity with biological targets (e.g., enzymes in infectious diseases) .
  • Reactivity indices : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization.

Methodological Notes

  • Data validation : Always corroborate experimental results with orthogonal techniques (e.g., NMR + MS + elemental analysis) .
  • Contradiction resolution : Systematically test variables (e.g., solvent polarity, catalyst loading) when literature data conflict .
  • Safety-first approach : Integrate risk assessments into experimental design, particularly for reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol
Reactant of Route 2
6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。